
3,5-Dichloro-4-fluoronitrobenzene
Overview
Description
Preparation Methods
Direct Nitration of 3,5-Dichloro-4-fluorobenzene
One common industrial approach to prepare 3,5-dichloro-4-fluoronitrobenzene is through the nitration of 3,5-dichloro-4-fluorobenzene. This method involves electrophilic aromatic substitution where a nitro group is introduced onto the aromatic ring.
- Reaction Conditions: Typically, nitration is performed using a nitrating mixture such as nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or degradation.
- Yield and Purity: This method can produce the target compound in high yield and purity, but specific data on reaction parameters and optimization are less detailed in available literature.
Oxidative Nitration via Phosphine Salt Intermediate
According to chemical property data, this compound can be synthesized by reacting persulfate with ammonium nitrate to form a phosphine salt intermediate. This intermediate then reacts with 3,5-dichloro-4-fluorobenzene in the presence of hydrogen peroxide, facilitating nitration.
- Advantages: The reaction is scalable for industrial production and reportedly yields the product in high yield.
- Reaction Overview:
Step | Reactants | Conditions | Outcome |
---|---|---|---|
1 | Persulfate + Ammonium Nitrate | Formation of phosphine salt | Intermediate formation |
2 | Phosphine salt + 3,5-Dichloro-4-fluorobenzene + H2O2 | Oxidative nitration | Formation of this compound |
- Notes: This method emphasizes the use of mild oxidizing conditions and is suitable for large-scale synthesis.
Sandmeyer-Type Reactions and Derivatives
While Sandmeyer reactions are commonly used for halogenation of aromatic amines, their direct application for preparing this compound is limited due to the instability of diazonium salts with multiple electron-withdrawing groups.
- Preparation of Related Intermediates: For example, 3,5-dichloro-4-fluorobromobenzene is prepared via diazotization of 3,5-dichloro-4-fluoroaniline followed by reaction with cuprous bromide and hydrobromic acid at 30-40°C. However, the diazonium salt is unstable, leading to low yields.
- Implication: This instability limits the direct use of Sandmeyer reactions for nitro-substituted derivatives but is useful for preparing halogenated precursors.
Multi-step Synthesis via Amination and Bromination
A more elaborate synthetic route involves several steps starting from 2,6-dichlorobenzene:
Step | Reaction Description | Conditions/Notes |
---|---|---|
1 | Hydrogenation of 2,6-dichlorobenzene to 2,4-dichloro-3-fluoroaniline | Catalytic hydrogenation under controlled temperature and pressure |
2 | Sulfuric acid treatment to form 2,4-dichloro-3-fluoroaniline sulfate | Acidic conditions at 5-15°C for 1 hour |
3 | Bromination with bromine at 35-40°C followed by addition of hydrogen peroxide | Slow addition over 4 hours, heat preservation for 2-3 hours |
4 | Reaction with isopropanol, copper catalyst, and sodium nitrite at -10 to 0°C to form 3,5-dichloro-4-fluorobromobenzene | Dropwise addition of sodium nitrite over 4 hours, followed by heat preservation |
5 | Isolation and purification of 3,5-dichloro-4-fluorobromobenzene | Distillation under reduced pressure to obtain high purity and yield (approx. 83-87% yield) |
- Outcome: This method is primarily used for preparing 3,5-dichloro-4-fluorobromobenzene, which can be further converted to nitro derivatives or other functionalized compounds.
Catalytic Hydrogenation of this compound
Hydrogenation of this compound is a key step in producing related amine derivatives, but it also provides insights into the stability and handling of the nitro compound.
Parameter | Details |
---|---|
Catalyst | Palladium on carbon (Pd/C), 5% Pd loading |
Catalyst loading | 10-15% by mass relative to nitro compound |
Solvent | 95% ethanol aqueous solution |
Reaction vessel | High-pressure autoclave |
Pressure | 1.0 to 4.0 MPa hydrogen pressure |
Temperature | 60 to 120°C (typical 80-100°C) |
Reaction time | 2 to 5 hours (commonly 4 hours) |
Product isolation | Filtration, addition of antioxidants, distillation |
- Notes: This method is primarily for reduction but confirms the nitro compound's stability under hydrogenation conditions and provides a route to amines.
Summary Table of Preparation Methods
Method | Key Reactants/Intermediates | Reaction Conditions | Yield/Purity | Remarks |
---|---|---|---|---|
Direct Nitration | 3,5-Dichloro-4-fluorobenzene + HNO3/H2SO4 | Acidic nitration, controlled temperature | High (not precisely quantified) | Common industrial method |
Oxidative Nitration via Phosphine Salt | Persulfate + Ammonium nitrate + 3,5-Dichloro-4-fluorobenzene + H2O2 | Mild oxidation, large scale | High yield reported | Suitable for scale-up |
Sandmeyer-type Halogenation | 3,5-Dichloro-4-fluoroaniline + NaNO2 + CuBr + HBr | Diazotization and substitution at 30-40°C | Moderate to low yield | Diazonium salt instability limits yield |
Multi-step Bromination Route | 2,6-Dichlorobenzene → Amination → Sulfation → Bromination → Diazotization | Multi-step, controlled temperature and reagent addition | 83-87% yield for bromobenzene | Intermediate route for halogenated derivatives |
Catalytic Hydrogenation | This compound + H2 + Pd/C | 1-4 MPa H2, 60-120°C, 2-5 h | High conversion to amines | Reduction step, confirms compound stability |
Research Findings and Notes
- The presence of multiple electron-withdrawing groups (chlorine and fluorine) on the aromatic ring affects the stability of intermediates such as diazonium salts, often lowering yields in diazotization-based methods.
- Oxidative nitration via phosphine salt intermediates offers a promising route with scalable yields and milder conditions, making it industrially attractive.
- Multi-step halogenation and bromination routes, though more complex, provide access to versatile intermediates for further functionalization.
- Hydrogenation studies confirm that this compound is stable under catalytic hydrogenation conditions, enabling further synthetic transformations.
Chemical Reactions Analysis
General Reactivity
3,5-Dichloro-4-fluoronitrobenzene undergoes several types of chemical reactions due to the presence of the electron-withdrawing chlorine atoms, fluorine atom, and nitro group . These reactions include nucleophilic substitutions, reductions, and electrophilic aromatic substitutions.
Nucleophilic Substitution Reactions
The chlorine atoms on the benzene ring of this compound can be displaced by nucleophiles such as amines or alkoxides.
-
Common Reagents and Conditions:
-
Sodium methoxide in methanol
-
Ammonia in ethanol
-
-
Major Products Formed:
-
Substituted derivatives such as 3,5-dichloro-4-methoxynitrobenzene or 3,5-dichloro-4-aminonitrobenzene
-
Reduction Reactions
The nitro group (
) in this compound can be reduced to an amino group (
).
-
Common Reagents and Conditions:
-
Iron powder in the presence of hydrochloric acid
-
Catalytic hydrogenation using palladium on carbon (Pd/C)
-
-
Major Products Formed:
-
3,5-dichloro-4-fluoroaniline
Preparation of para-fluoroaniline: In one preparation method, this compound is mixed with a solvent (such as 95% ethanol aqueous solution) and a Pd/C catalyst is added. The mixture is then placed in a high-pressure reactor under hydrogen atmosphere at a specific pressure and temperature . For example, 21g of this compound is added to 150mL of 95% ethanol aqueous solution, then 10% by mass of Pd/C catalyst (5% Pd loading) is added. The reaction is conducted at 100°C under 2.0 MPa hydrogen pressure for 4 hours .
-
Electrophilic Aromatic Substitution Reactions
This compound can undergo further substitution reactions with electrophiles.
-
Common Reagents and Conditions:
-
Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (
) -
Sulfonation using sulfuric acid (
)
-
-
Major Products Formed:
-
Halogenated derivatives such as 2,3,5-trichloro-4-fluoronitrobenzene
-
Sulfonated derivatives
-
Fluorination Reactions
The European Patent Office describes a method for producing this compound through the reaction of 2,4,5-trichloronitrobenzene with potassium fluoride (KF) in dimethylformamide . The reaction can also occur in a molten state without an organic solvent, using a solid-liquid phase transfer catalyst to facilitate the transfer of the fluoride ion (
) from the solid phase to the liquid phase containing 2,4,5-trichloronitrobenzene .
Other Reactions
-
Reaction with Phosphine Salt: Reacting 3,5-Dichloro-4-fluorobenzene with a phosphine salt in the presence of hydrogen peroxide (
) yields this compound .
Data Table Summarizing Chemical Reactions
Reaction Type | Reagents and Conditions | Major Products Formed |
---|---|---|
Nucleophilic Substitution | Sodium methoxide in methanol, Ammonia in ethanol | 3,5-dichloro-4-methoxynitrobenzene, 3,5-dichloro-4-aminonitrobenzene |
Reduction | Iron powder/hydrochloric acid, Catalytic hydrogenation (Pd/C) | 3,5-dichloro-4-fluoroaniline |
Electrophilic Aromatic Substitution | Halogenation ( | |
or | ||
/ | ||
), Sulfonation ( | ||
) | 2,3,5-trichloro-4-fluoronitrobenzene, Sulfonated derivatives | |
Fluorination | Potassium fluoride (KF) in dimethylformamide | This compound (from 2,4,5-trichloronitrobenzene) |
Reaction with Phosphine Salt | Phosphine salt, Hydrogen peroxide | This compound (from 3,5-Dichloro-4-fluorobenzene) |
Industrial Production
In industrial settings, the production of this compound involves large-scale nitration reactors with precise control over parameters like temperature, concentration, and reaction time. Purification is achieved through methods like crystallization or distillation to meet desired purity levels.
Uses
This compound is a synthetic raw material for producing specialty chemicals, dyes, agrochemicals, antioxidants, and specialty polymers . It is also used in material science research for creating functional materials like catalysts, organic electronic materials, and fluorescent dyes. Additionally, it has applications in forensic science for compound identification in complex mixtures .
Scientific Research Applications
Organic Synthesis
DCFN serves as an important intermediate in organic chemistry. It is utilized in the synthesis of various pharmaceuticals and agrochemicals due to its reactive nitro and halogen groups. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating more complex molecules .
Pharmaceutical Research
Research indicates that DCFN exhibits potential antitumor activity. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its possible application in cancer therapy . Furthermore, its derivatives may be explored for their efficacy in drug formulations targeting specific biological pathways .
Agrochemical Development
Due to its structure, DCFN can be modified to produce herbicides and pesticides. The presence of chlorine and fluorine atoms enhances its biological activity and specificity towards target pests or weeds, making it a candidate for further development in agricultural applications .
Material Science
DCFN's unique chemical properties allow it to be used in developing novel materials, including polymers and coatings with enhanced chemical resistance. Its incorporation into polymer matrices can improve physical properties such as thermal stability and mechanical strength .
Case Study 1: Antitumor Activity
A study conducted on the effects of DCFN on various cancer cell lines demonstrated significant inhibition of cell proliferation at specific concentrations. The mechanism was linked to the compound's ability to induce apoptosis in malignant cells, highlighting its potential as a lead compound for further drug development.
Case Study 2: Synthesis Optimization
Research focusing on optimizing the synthesis of DCFN through various fluorination methods revealed that using potassium fluoride in DMSO significantly increased yield and purity compared to traditional methods. This optimization is crucial for scaling up production for commercial applications.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-fluoro-5-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the halogen atoms can engage in nucleophilic substitution reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name : 1,3-Dichloro-2-fluoro-5-nitrobenzene
- CAS Registry Number : 3107-19-5
- Molecular Formula: C₆H₂Cl₂FNO₂
- Molecular Weight : 209.99 g/mol
- Physical Properties :
Applications
Primarily used as a pharmaceutical intermediate and fine chemical precursor in agrochemical and specialty material synthesis .
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of halogenated nitrobenzenes depend on the positions of substituents (Cl, F, NO₂) and their electronic effects. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Electron-Withdrawing Effects: The nitro group (-NO₂) at position 1 in this compound enhances electrophilic substitution reactivity compared to non-nitro analogs like 3,5-Difluorochlorobenzene . Fluorine at position 4 increases electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution (NAS) reactions .
Steric Hindrance :
- The two chlorine atoms at positions 3 and 5 in this compound create steric hindrance, limiting reactivity at the meta positions but favoring para-substitution .
Physical and Chemical Properties
Table 2: Physical Property Comparison
Key Findings :
- Higher Boiling Point: this compound’s higher boiling point (259.3°C) compared to mono-chloro analogs correlates with its larger molecular weight and stronger intermolecular forces .
- Reactivity : The compound’s dual chlorine substituents enhance electrophilicity, making it more reactive in NAS than 3-Chloro-4-fluoronitrobenzene .
Industrial and Research Relevance
- Supply Chain : this compound is widely available from suppliers like AK Scientific and Sigma-Aldrich , with 98–99% purity .
- 4-Chloro-3,5-difluoronitrobenzene (CAS 3828-41-9) is niche, primarily used in polymer research .
Research and Development Insights
- Synthetic Pathways : Nitration of 3,5-dichloro-4-fluorobenzene under controlled conditions yields this compound with >90% efficiency .
- Toxicity Studies: The compound’s respiratory hazards (H335) are more pronounced than those of 3-Chloro-4-fluoronitrobenzene due to increased halogen content .
Notes
Substituent Sensitivity: Minor changes in halogen positions drastically alter reactivity and applications.
Handling : Always prioritize PPE and fume hoods due to irritant properties .
Market Trends : High demand in pharmaceutical intermediates drives production scalability .
Biological Activity
3,5-Dichloro-4-fluoronitrobenzene (DCFN) is an aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of DCFN, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: CHClFNO
- Molecular Weight: 209.99 g/mol
- CAS Number: 3107-19-5
DCFN is synthesized from 3,5-dichloro-4-nitrobenzene through a fluorination process. The presence of chlorine and fluorine atoms significantly influences its reactivity and biological interactions .
The biological activity of DCFN is primarily attributed to its ability to interact with various biomolecules. The nitro group can participate in redox reactions, while the halogen atoms facilitate nucleophilic substitution reactions. These interactions can lead to the formation of derivatives with distinct biological properties .
Key Mechanisms:
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles, enhancing the compound's reactivity.
- Redox Activity: The nitro group can undergo reduction to form an amino group, which may contribute to its biological effects.
- Electrophilic Aromatic Substitution: DCFN can engage in further substitution reactions with electrophiles, potentially leading to novel derivatives with therapeutic potential.
Antimicrobial Activity
Research indicates that DCFN exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial efficacy of several nitrobenzene derivatives, DCFN showed promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Antitumor Properties
DCFN has been investigated for its antitumor activity. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism appears to involve apoptosis induction in cancer cells, highlighting its potential as a chemotherapeutic agent .
Case Studies
- Antimicrobial Efficacy: A comparative study on nitrobenzene derivatives reported that DCFN had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Antitumor Activity: In a cell viability assay using Vero cells, DCFN exhibited selective cytotoxicity with a selectivity index (SI) of 115, demonstrating its potential as an antitumor agent while sparing normal cells .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-dichloro-4-fluoronitrobenzene, and how can reaction conditions be optimized?
The synthesis typically begins with 3,5-dichloro-4-nitrobenzene as the starting material. Fluorination is achieved using hydrogen fluoride under controlled conditions to yield this compound . Optimization involves adjusting reaction temperature (20–50°C) and stoichiometric ratios to minimize side products like dehalogenated derivatives. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity. Alternative fluorinating agents (e.g., KF in polar aprotic solvents) may reduce hazards associated with HF .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : NMR is essential for confirming fluorine substitution patterns (δ ≈ -110 ppm for meta-F). and NMR resolve aromatic proton environments .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (m/z 209.99 for [M]) and isotopic patterns from Cl/F atoms .
- X-ray Crystallography : Single-crystal analysis confirms spatial arrangement of substituents, though challenges arise due to low crystallinity in nitroaromatics. SHELXL refinement tools improve structural resolution .
Q. What safety protocols are recommended for handling this compound?
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
- PPE : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required for powdered forms .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .
Q. How does the nitro group influence the reactivity of this compound in substitution reactions?
The nitro group is a strong electron-withdrawing meta-director, facilitating nucleophilic aromatic substitution (SNAr) at the para-fluoro or ortho-chloro positions. Kinetic studies show higher reactivity in polar aprotic solvents (e.g., DMF) with catalysts like KCO. Competing pathways (e.g., reduction of nitro to amine under H/Pd-C) require careful control of reaction conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data for this compound derivatives?
Contradictions in NMR or MS data often arise from impurities (e.g., residual solvents) or regioisomers. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns coupling networks to distinguish isomers.
- HPLC-MS : Separates and identifies minor components with <1% abundance.
- Computational Validation : Density Functional Theory (DFT) predicts chemical shifts to validate experimental data .
Q. What strategies improve regioselectivity in functionalizing this compound?
- Directed Metalation : Use directing groups (e.g., sulfonic acid) to bias substitution at specific positions.
- Protection/Deprotection : Temporarily block reactive sites (e.g., nitro reduction to amine, followed by selective reoxidation).
- Microwave-Assisted Synthesis : Enhances reaction specificity by reducing side pathways through rapid heating .
Q. How can computational tools predict the reactivity of this compound in complex reactions?
Retrosynthesis algorithms (e.g., Pistachio, Reaxys) analyze reaction databases to propose viable pathways. Quantum mechanical calculations (e.g., Fukui indices) identify electrophilic/nucleophilic sites. For example, the fluorine atom’s inductive effect lowers electron density at adjacent carbons, favoring SNAr at the 4-position .
Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
- Exothermic Reactions : Fluorination with HF requires jacketed reactors for temperature control.
- Purification at Scale : Switch from column chromatography to fractional distillation or melt crystallization.
- Waste Management : Neutralize HF byproducts with Ca(OH) to form non-toxic CaF .
Q. What role does this compound play in pharmaceutical intermediate synthesis?
It serves as a precursor for bioactive molecules, such as sulfonamide antibiotics (e.g., derivatives in ) and kinase inhibitors. The nitro group is reduced to an amine for further functionalization (e.g., amide coupling), while fluorine enhances metabolic stability .
Q. How do steric and electronic effects influence the crystal packing of this compound?
Strong dipole interactions from the nitro and fluorine groups create dense packing motifs. However, steric clashes between chloro substituents disrupt symmetry, leading to polymorphic forms. Pair distribution function (PDF) analysis complements X-ray data to resolve amorphous regions .
Q. Methodological Tables
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAATSFMXSMKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185023 | |
Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00185023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3107-19-5 | |
Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3107-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003107195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dichloro-2-fluoro-5-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-Dichloro-2-fluoro-5-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GS7VN6LFA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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